molecular formula C6H5ClN2O B2910590 2-Pyridinecarboxaldehyde, 5-chloro-, oxime CAS No. 2230012-98-1

2-Pyridinecarboxaldehyde, 5-chloro-, oxime

Cat. No.: B2910590
CAS No.: 2230012-98-1
M. Wt: 156.57
InChI Key: WODRWZMWFZSWQQ-UHFFFAOYSA-N
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Description

2-Pyridinecarboxaldehyde, 5-chloro-, oxime is a chemical compound with the molecular formula C6H5ClN2O It is a derivative of pyridinecarboxaldehyde, where the aldehyde group is converted to an oxime and a chlorine atom is substituted at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions generally include stirring the mixture at room temperature or slightly elevated temperatures until the formation of the oxime is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, 5-chloro-, oxime undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 5-chloropyridine-2-carbonitrile or 5-chloropyridine-2-nitro compound.

    Reduction: Formation of 5-chloropyridine-2-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridinecarboxaldehyde, 5-chloro-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine atom at the 5-position can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxaldehyde: Lacks the chlorine substitution and oxime group.

    5-Chloro-2-pyridinecarboxaldehyde: Contains the chlorine substitution but lacks the oxime group.

    2-Pyridinecarboxaldehyde oxime: Contains the oxime group but lacks the chlorine substitution.

Uniqueness

2-Pyridinecarboxaldehyde, 5-chloro-, oxime is unique due to the presence of both the chlorine substitution at the 5-position and the oxime group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-Pyridinecarboxaldehyde, 5-chloro-, oxime is a compound with significant potential in various biological applications. Its structure, characterized by a chloro substituent at the 5-position and an oxime functional group at the 2-position of the pyridine ring, suggests unique interactions with biological targets. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClN2O. The presence of both the chloro and oxime groups enhances its reactivity and interaction with biological molecules.

PropertyValue
Molecular Weight144.57 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsChloro, Oxime

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxime group can form hydrogen bonds, while the chloro substituent enhances lipophilicity, facilitating membrane penetration.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cancer pathways.
  • Metal Coordination : The oxime group can coordinate with metal ions, influencing enzymatic activity and cellular processes.

Antitumor Activity

Research indicates that derivatives of pyridinecarboxaldehyde compounds exhibit significant antitumor properties. A study involving a related compound demonstrated that its copper complex exhibited an IC50 value of 1.90 µM against HCT-116 cell lines when combined with copper ions . This suggests that similar mechanisms may be applicable to this compound.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate varying degrees of effectiveness depending on the cellular environment and the presence of metal ions that may enhance its activity.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Notes
HepG2Not specifiedRequires further investigation
HCT-1161.90Enhanced by copper ions

Case Studies

  • Study on Antitumor Mechanism : A study evaluated the antitumor mechanism of similar pyridine derivatives, revealing that they could induce apoptosis through ROS-independent pathways . This highlights the need for further investigation into the apoptotic pathways influenced by this compound.
  • Inhibition of Kinases : Research has shown that compounds with oxime functionalities can inhibit specific kinases involved in cancer progression. For instance, a related compound demonstrated potent inhibition of FLT3 kinase activity with an IC50 of 7.89 nM . This suggests that this compound may share similar inhibitory properties.

Properties

IUPAC Name

(NE)-N-[(5-chloropyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODRWZMWFZSWQQ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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